molecular formula C7H15NO2 B554860 (2S)-2-(methylamino)hexanoic acid CAS No. 17343-27-0

(2S)-2-(methylamino)hexanoic acid

Cat. No.: B554860
CAS No.: 17343-27-0
M. Wt: 145.2 g/mol
InChI Key: FPDYKABXINADKS-LURJTMIESA-N
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Description

(2S)-2-(methylamino)hexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

N-methyl-L-Norleucine primarily targets the mechanistic target of rapamycin complex 1 (mTORC1) . mTORC1 is a central regulator of cell growth and metabolism, integrating signals from growth factors, energy status, and nutrients such as amino acids .

Mode of Action

N-methyl-L-Norleucine interacts with its targets through a two-step process: cellular uptake by the L-type amino acid transporter 1 (LAT1) and subsequent activation of mTORC1 . The structural requirement for recognition by LAT1 includes a carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain . For mTORC1 activation, the requirements are more rigorous, including a fixed distance between the carbonyl oxygen and alkoxy oxygen of the carboxyl group, and an amino group positioned at the α-carbon .

Biochemical Pathways

The activation of mTORC1 by N-methyl-L-Norleucine affects the mTOR signaling pathway , which controls cell cycle, growth, metabolism, and survival . This activation leads to the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1 .

Pharmacokinetics

It is known that the compound enters metabolic pathways, and its effects are mediated via its metabolic products . The enantiomers of N-acetyl-L-Norleucine show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .

Result of Action

The result of N-methyl-L-Norleucine’s action is the activation of mTORC1-mediated signaling, leading to changes in cell growth and metabolism . .

Properties

IUPAC Name

(2S)-2-(methylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDYKABXINADKS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426636
Record name L-Norleucine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17343-27-0
Record name N-Methyl-L-norleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17343-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Norleucine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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